![molecular formula C11H12N2OS B14429001 1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one CAS No. 81224-00-2](/img/structure/B14429001.png)
1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of a thieno and diazepin ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one typically involves the following steps:
Formation of the thieno ring: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Diazepin ring formation: The diazepin ring can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound with applications in the treatment of various diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Thieno[2,3-c]pyrazoles: These compounds share a similar thieno ring system but differ in their biological activities and applications.
Diazepin derivatives: Compounds with a diazepin ring system may have different pharmacological profiles and uses.
Thiadiazole derivatives: These compounds have a different heterocyclic structure but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
81224-00-2 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(3,5-dimethylthieno[2,3-c]diazepin-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-8(2)12-13(9(3)14)11-10(7)4-5-15-11/h4-6H,1-3H3 |
InChI Key |
IGCAJPCYIMLQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN(C2=C1C=CS2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


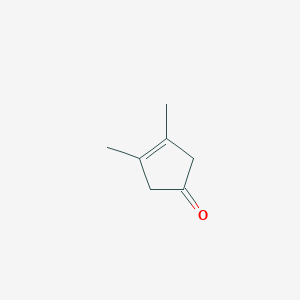

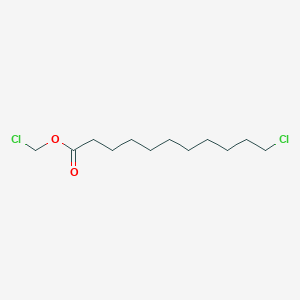
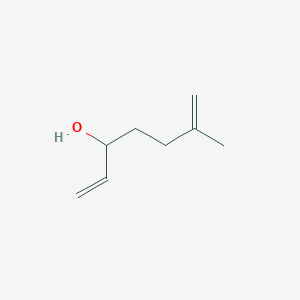
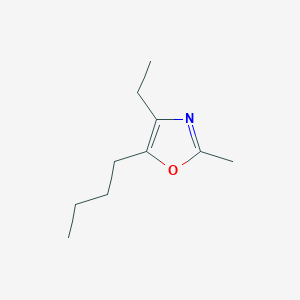
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
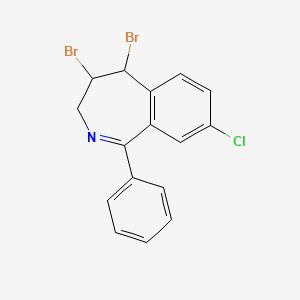
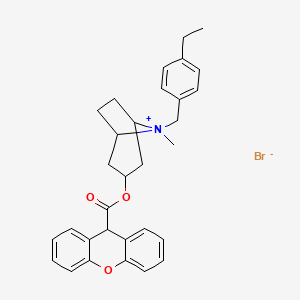

![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
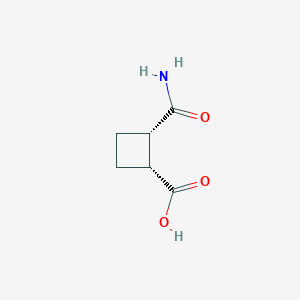
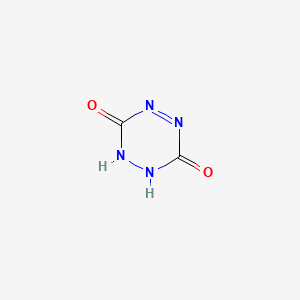

![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)
